Dioscin
Overview
Description
Dioscin is a natural steroidal saponin that can be isolated from various medicinal plants, particularly those belonging to the Dioscoreaceae family, such as Dioscorea villosa . It has gained popularity due to its numerous medical benefits, including its protective actions against various human malignancies and metabolic disorders .
Mechanism of Action
Dioscin is a natural, bioactive steroid saponin that has gained immense popularity for its numerous medical benefits . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the nuclear factor-erythroid 2-related factor 2 (Nrf2) and glutathione peroxidase 4 (GPX4) axis . It also interacts with ubiquitin-specific peptidase 8 (USP8) and transglutaminase-2 (TGM2) . These targets play crucial roles in cellular processes such as apoptosis, autophagy, and the epithelial-mesenchymal transition .
Mode of Action
This compound can bring about structural changes at a nuclear level by attacking the mitochondria or modifying gene expression levels . It interacts with its targets without harming unaffected cells, making it an efficient but non-toxic drug . For instance, this compound inhibits the transforming growth factor-β1 (TGF-β1) induced invasive and migratory behavior of HepG2 cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits ferroptosis by reducing Fe 2+ and lipid peroxidation accumulation, maintaining mitochondrial integrity, increasing GPX4 expression, and decreasing acyl-CoA synthetase long-chain family 4 (ACSL4) expression . This compound also regulates the USP8/TGM2 pathway, which plays a significant role in the proliferation and metastasis of gastric cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound in rats have been characterized after intravenous administrations . There was a significant decrease in clearance with increasing dose . The absolute oral bioavailability of this compound is very low (02%) . This compound is mainly excreted in the feces .
Result of Action
This compound has been shown to have remarkable protective actions against a variety of human malignancies . It inhibits cell proliferation and invasion, but induces apoptosis and autophagy . This compound also enhances cancer cell autophagy via regulating the USP8/TGM2 pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in spawn cultivation, the amount and ratio of this compound were key factors to promote the biotransformation activity of Pleurotus ostreatus . This biotransformation method was environment-friendly, simple, and energy-saving .
Biochemical Analysis
Biochemical Properties
Dioscin has been reported to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the nuclear factor-erythroid 2-related factor 2 (Nrf2)/glutathione peroxidase 4 (GPX4) axis and Nrf2 downstream iron metabolism genes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation and invasion, but induce apoptosis and autophagy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit ferroptosis, an iron-facilitated cell death with excessive lipid peroxidation . This is achieved by reducing Fe 2+ and lipid peroxidation accumulation, maintaining mitochondrial integrity, increasing GPX4 expression, and decreasing acyl-CoA synthetase long-chain family 4 (ACSL4) expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to significantly improve chronic doxorubicin-induced cardiotoxicity-induced cardiac dysfunction over time .
Preparation Methods
Dioscin can be prepared from Trigonella foenum-graecum using foam separation combined with preparative high-performance liquid chromatography (Prep-HPLC) . This method involves the use of bubbling to absorb the foaming material on the surface of the bubble, which is then separated and purified . The structure of this compound is confirmed using techniques such as Fourier-transform infrared spectroscopy (FI-IR), high-resolution mass spectrometry (HRMS), carbon-13 nuclear magnetic resonance (13C-NMR), and proton nuclear magnetic resonance (1H-NMR) .
Chemical Reactions Analysis
Scientific Research Applications
Dioscin has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of steroidal hormone drugs . In biology and medicine, this compound has been shown to inhibit the release of inflammatory cytokines, making it a potential therapeutic agent for chronic inflammatory diseases such as osteoarthritis . It also has hepatoprotective, lipid-lowering, and anticancer effects . In industry, this compound is used for its foaming properties and as a natural bioactive compound in various products .
Comparison with Similar Compounds
Dioscin is unique compared to other natural compounds due to its wide range of pharmacological activities and its ability to target specific molecular pathways . Similar compounds include diosgenin, curcumin, and rottlerin . Diosgenin is another steroidal saponin with similar properties, while curcumin and rottlerin are known for their anti-inflammatory and anticancer effects .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNONINPVFQTJOC-ZGXDEBHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19057-60-4 | |
Record name | (+)-Dioscin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioscin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIOSCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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